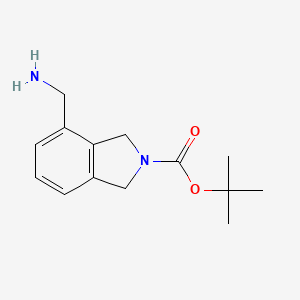

Tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate

Description

Tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate is a heterocyclic organic compound featuring an isoindoline core substituted with a tert-butyl carbamate group at position 2 and an aminomethyl group at position 4. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling selective reactivity in synthetic pathways. This compound is a critical intermediate in pharmaceutical chemistry, particularly in the development of protease inhibitors and kinase-targeted therapies due to its ability to modulate steric and electronic properties .

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h4-6H,7-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCDKBGFKMSGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate typically involves the following steps:

Formation of Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction of ortho-substituted benzylamines.

Introduction of Aminomethyl Group: The aminomethyl group is introduced via a reductive amination reaction, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the aminomethyl group to a primary amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Primary amines, alcohols

Substitution: Various substituted isoindoline derivatives

Scientific Research Applications

Tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.

Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the isoindoline core can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

tert-Butyl 4-aminoisoindoline-2-carboxylate (CAS 871013-98-8)

- Structure: Amino group (-NH₂) at position 4 (vs. aminomethyl [-CH₂NH₂] in the target compound).

- Similarity : 0.95 (based on structural alignment) .

tert-Butyl 5-aminoisoindoline-2-carboxylate (CAS 264916-06-5)

- Structure: Amino group (-NH₂) at position 5.

- Similarity : 0.75 .

- Key Differences: The meta-position of the amino group alters electronic distribution, reducing resonance stabilization compared to the para-substituted aminomethyl derivative.

tert-Butyl 4-bromoisoindoline-2-carboxylate (CAS 1035235-27-8)

- Structure : Bromo (-Br) substituent at position 4.

- Similarity : 0.94 .

- Applications: Serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. The bromine atom enables facile conversion to the aminomethyl group via nucleophilic substitution .

tert-Butyl 4-(bromomethyl)isoindoline-2-carboxylate (CAS 2306265-50-7)

- Structure : Bromomethyl (-CH₂Br) at position 4.

- Molecular Formula: C₁₄H₁₈BrNO₂ .

- Role: Direct synthetic precursor to the target compound. Bromomethyl derivatives undergo amination with ammonia or amines to yield aminomethyl analogs .

Core Structure Modifications

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 159635-49-1)

- Core : Piperidine (saturated six-membered ring) vs. isoindoline (fused bicyclic aromatic system).

tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate

Salt and Derivative Forms

tert-Butyl 5-aminoisoindoline-2-carboxylate Oxalate (CAS 2061979-87-9)

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Core Structure | Substituent (Position) | Key Property/Application |

|---|---|---|---|---|

| tert-Butyl 4-(aminomethyl)isoindoline-2-carboxylate | N/A | Isoindoline | -CH₂NH₂ (4) | Pharmaceutical intermediate |

| tert-Butyl 4-aminoisoindoline-2-carboxylate | 871013-98-8 | Isoindoline | -NH₂ (4) | High solubility ligand |

| tert-Butyl 5-aminoisoindoline-2-carboxylate | 264916-06-5 | Isoindoline | -NH₂ (5) | Limited resonance stabilization |

| tert-Butyl 4-bromoisoindoline-2-carboxylate | 1035235-27-8 | Isoindoline | -Br (4) | Cross-coupling precursor |

| tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate | 159635-49-1 | Piperidine | -CH₂NH₂ (4) | Flexible enzyme inhibitor |

Biological Activity

Tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate has the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 1394954-74-5

- Molecular Weight : 232.28 g/mol

- Functional Groups : Isoindoline, carboxylate, and amine.

The biological activity of Tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate enzyme activity and receptor interactions, leading to various physiological effects. Preliminary studies suggest that it may act as an inhibitor of certain proteases, potentially impacting pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of Tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate. For instance:

- In vitro Studies : The compound showed significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The IC values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics.

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 | 15 ± 3 | |

| PC-3 | 20 ± 5 |

Antimicrobial Activity

Tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate has also been investigated for its antimicrobial properties. In a study evaluating its efficacy against bacterial strains, the compound exhibited notable activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 40 |

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models

In a preclinical study involving xenograft models of human breast cancer, Tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate was administered at varying doses (5 mg/kg to 20 mg/kg). The results indicated a dose-dependent reduction in tumor volume, with the highest dose achieving a significant reduction compared to the control group.

Case Study 2: Mechanistic Insights

A mechanistic study utilized proteomic analysis to identify changes in protein expression levels upon treatment with Tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate. Notably, proteins involved in apoptosis and cell cycle regulation were significantly altered, suggesting that the compound induces apoptosis through the intrinsic pathway.

Safety Profile

While Tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate shows promising biological activities, safety assessments revealed that it causes skin irritation and serious eye damage at high concentrations. Further toxicological studies are required to establish a comprehensive safety profile for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.